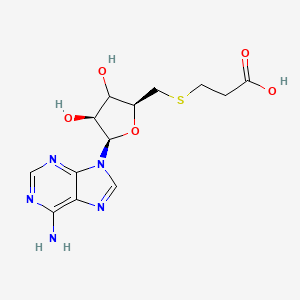
Uridine-13C9, 15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-13C9, 15N2 is a labeled nucleoside analog where the carbon atoms in the uridine molecule are replaced with the isotope carbon-13 and the nitrogen atoms are replaced with nitrogen-15. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-13C9, 15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the uridine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity labeled precursors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Uridine-13C9, 15N2 can undergo various chemical reactions, including:
Oxidation: Conversion to uracil derivatives.
Reduction: Formation of dihydro-uridine derivatives.
Substitution: Replacement of functional groups on the uridine molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various uracil and dihydro-uridine derivatives, which are useful in further biochemical studies and applications .
Scientific Research Applications
Uridine-13C9, 15N2 has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and utilization of uridine in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various diseases.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of Uridine-13C9, 15N2 involves its incorporation into RNA and DNA, where it can be tracked using isotopic labeling techniques. This allows researchers to study the molecular pathways and targets involved in nucleic acid metabolism and function. The labeled uridine can be detected using mass spectrometry and NMR spectroscopy, providing detailed insights into its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uridine-15N2: Labeled with nitrogen-15 only.
Uridine-13C9: Labeled with carbon-13 only.
Thymidine-13C10, 15N2: Another nucleoside analog labeled with both carbon-13 and nitrogen-15
Uniqueness
Uridine-13C9, 15N2 is unique due to its dual isotopic labeling, which provides more detailed and comprehensive tracking capabilities compared to compounds labeled with a single isotope. This makes it particularly valuable in complex biochemical and physiological studies .
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
InChI Key |
DRTQHJPVMGBUCF-SBBTXHCQSA-N |
Isomeric SMILES |
[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)

![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12368988.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)



